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Introduction & Background

SGLT2 inhibitors like canagliflozin have emerged as important therapeutic agents for type 2 diabetes

management, offering benefits beyond glycemic control including cardiovascular and renal protection.

Canagliflozin operates through a unique mechanism of action involving inhibition of sodium-glucose

cotransporter 2 (SGLT2) in the proximal renal tubules, reducing renal glucose reabsorption and increasing

urinary glucose excretion (UGE). This insulin-independent mechanism makes it an attractive candidate for

pharmacogenomic studies in healthy volunteers without the confounding effects of diabetes-related

metabolic disturbances. Understanding the hereditary basis of interindividual variation in drug response

represents a critical step toward personalized medicine approaches for diabetes management. [1] [2]

The pharmacokinetic profile of canagliflozin is characterized by approximately 65% oral bioavailability,

with peak plasma concentrations occurring 1-2 hours after administration. Canagliflozin is primarily

metabolized via O-glucuronidation by UGT1A9 and UGT2B4 enzymes to inactive O-glucuronide

metabolites (M5, M7), with minimal CYP3A4-mediated oxidative metabolism (~7%). This metabolic profile

suggests that genetic polymorphisms in UGT enzymes may significantly influence canagliflozin exposure

and response. Additionally, canagliflozin exhibits dual SGLT1/SGLT2 inhibition, with SGLT1 inhibition
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potentially delaying intestinal glucose absorption and enhancing incretin release, adding complexity to its

pharmacodynamic profile. [3] [4]

Study Design & Population

Protocol Overview

This application note describes a single-center, open-label, single-dose study design to investigate the

pharmacogenomics of canagliflozin in healthy volunteers. The study employs a phenotype-to-genotype

approach where all participants receive canagliflozin followed by comprehensive pharmacokinetic and

pharmacodynamic assessments, with subsequent genetic analysis based on observed response variations.

This design minimizes confounding factors present in diabetic populations, such as varying HbA1c levels,

renal function differences, and concomitant medications, thereby enhancing the ability to detect genetic

associations with drug response. [1] [5]

The study timeline encompasses a screening phase (-28 to -2 days), a baseline assessment phase (-24 to 0

hours before dosing), a treatment phase (0 to 48 hours post-dose), and a follow-up genetic analysis phase.

The single-dose design is supported by evidence that canagliflozin 300 mg triggers acute, measurable

changes in pharmacodynamic biomarkers including fasting plasma glucose, serum creatinine, and serum uric

acid levels, providing meaningful response data for genetic association studies. [1]

Participant Selection

Table 1: Inclusion and Exclusion Criteria

Category Inclusion Criteria Exclusion Criteria

Demographics Aged 18-65 years; Male and

female participants

Age <18 or >65 years

Health Status Healthy with eGFR >60

mL/min/1.73m²; BMI 18.5-30 kg/m²

History of diabetes mellitus; Renal

impairment (eGFR <60 mL/min/1.73m²)
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Category Inclusion Criteria Exclusion Criteria

Genetic
Considerations

Willingness to participate in genetic
analysis

Prior genetic testing for SGLT pathway
genes

Medications No chronic medications affecting
glucose metabolism

Use of inducers of CYP or UGT enzymes
within 28 days

Laboratory Values Normal fasting glucose; Normal
renal function

HbA1c >6.0%; Abnormal liver function
tests

The study aims to enroll 100 participants to provide adequate power for detecting genetic associations with

intermediate effect sizes. This sample size exceeds the 30 participants used in prior pilot studies, enhancing

the robustness of pharmacogenomic discoveries. [1] Participants will be stratified by sex to ensure balanced

representation and enable investigation of sex-based biological variables in drug response.

Ethical Considerations

The study protocol requires approval by an Institutional Review Board before implementation. All

participants must provide written informed consent specifically addressing genetic testing components and

data sharing intentions. The consent process should clearly explain the purpose of pharmacogenomic

analysis, confidentiality protections, and participants' rights regarding their genetic data. Genetic samples

will be coded and de-identified to maintain privacy while allowing longitudinal analysis. The study should

adhere to STROBE guidelines for observational studies and comply with all relevant regulatory

requirements for pharmacogenomic research. [1] [6]

Pharmacokinetic Assessment

Bioanalytical Methods

Plasma sample analysis for canagliflozin and its metabolites will be performed using a validated UPLC-

MS/MS method with sufficient specificity, accuracy, and precision according to FDA bioanalytical method
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validation guidelines. The method employs liquid-liquid extraction using tert-butyl methyl ether for sample

preparation, followed by chromatographic separation on a Waters XBridge BEH C18 column (100 × 2.1 mm,

2.5 μm) using 0.1% acetonitrile-formic acid (75:15, v/v) as the mobile phase at a flow rate of 0.7 mL/min.

[7]

Table 2: Mass Spectrometry Parameters for Compound Detection

Analyte
MRM Transition
(m/z)

Ionization
Mode

Retention Time
(min)

Canagliflozin 462.00→191.10 Positive ESI 3.08

Empagliflozin (IS) 451.20→153.10 Positive ESI 2.20

O-glucuronide metabolites (M5, M7,
M17)

638.10→191.10 Positive ESI 2.32, 2.48, 2.83

Oxidation metabolite (M9) 478.00→267.00 Positive ESI 2.27

The lower limit of quantification (LLOQ) for canagliflozin is established at 10 ng/mL, with a linear

calibration curve ranging from 10 to 1000 ng/mL (Y = 0.00575X + 0.0214). Quality control samples at low,

medium, and high concentrations (25, 500, and 800 ng/mL, respectively) will be analyzed in duplicate with

each batch to ensure method reliability throughout the analysis. [7]

Sampling Protocol & Parameters

Blood sampling for pharmacokinetic assessment will be performed at pre-dose (0 hour) and at 0.5, 1, 1.5, 2,

3, 4, 6, 8, 12, 24, and 48 hours post-dose. Two additional samples for genetic analysis will be collected at

screening and stored at -80°C. Plasma will be separated by centrifugation at 1500 × g for 10 minutes within

30 minutes of collection and stored at -80°C until analysis. [7] [3]

The following primary pharmacokinetic parameters will be calculated using non-compartmental

methods:
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AUC0-t and AUC0-∞: Area under the plasma concentration-time curve from time zero to last

measurable concentration and extrapolated to infinity
Cmax: Maximum observed plasma concentration

Tmax: Time to reach Cmax

t1/2: Terminal elimination half-life

CL/F: Apparent oral clearance
Vz/F: Apparent volume of distribution

The canagliflozin metabolic ratio will be calculated for each participant as (AUCM5 + AUCM7) / AUCparent

to phenotype UGT metabolic activity.

Pharmacodynamic Evaluation

Urinary Glucose Excretion Measurement

The primary pharmacodynamic endpoint for this study is canagliflozin-induced glucosuria, measured as

the change in 24-hour urinary glucose excretion (UGE) from baseline to post-dose. This endpoint directly

reflects the drug's mechanism of action and provides a continuous variable ideally suited for genetic

association studies. Participants will collect two separate 24-hour urine collections at baseline and post-dose

to ensure reproducibility of measurements. The reproducibility of urine collections will be confirmed by

comparing creatinine content between collections, with variations >25% excluded from analysis. [1] [5]

To account for physiological differences between participants, UGE data will be normalized using three

approaches:

Absolute UGE: Total grams of glucose per 24 hours
Body surface area normalization: Grams of glucose per 1.73 m²

Creatinine normalization: Grams of glucose per gram of urinary creatinine

Notably, recent research indicates that normalization relative to creatinine excretion produces a sex-agnostic

biomarker, eliminating significant sex differences observed when data are normalized to body surface area

(~60% greater response in males). This normalization approach facilitates combining data from males and

females in a single analysis, enhancing statistical power for genetic associations. [1] [5]
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Additional Biomarkers

Secondary pharmacodynamic endpoints will include:

Fasting plasma glucose: Measured at 0 and 24 hours post-dose

Serum uric acid: Canagliflozin increases urinary uric acid excretion, leading to decreased serum
levels

Serum creatinine: modest increases reflect volume contraction due to natriuresis
24-hour urinary sodium: Quantifies natriuretic effect of SGLT2 inhibition

Renal threshold for glucose (RTG): Model-based assessment of SGLT2 activity

These biomarkers provide complementary information about canagliflozin's pharmacological effects and

represent clinically relevant responses that may have distinct genetic determinants.
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Figure 1: Comprehensive Workflow for Canagliflozin Pharmacogenomic Study Integrating

Pharmacokinetic, Pharmacodynamic, and Genetic Analyses

Genetic Analysis

Genome-Wide Association Study

A genome-wide association study (GWAS) will be conducted to identify novel genetic variants associated

with canagliflozin response without prior hypotheses about specific genes. DNA will be extracted from

blood samples using standardized methods, and genotyping will be performed using a high-density SNP

array covering at least 2 million genetic markers. Quality control procedures will exclude samples with call

rates <95%, significant batch effects, or gender mismatches, and SNPs with call rates <95%, minor allele

frequency <1%, or deviation from Hardy-Weinberg equilibrium (p < 1 × 10-6). [1] [2]

Population stratification will be addressed using principal component analysis, and genetic ancestry will be

included as a covariate in association models. The primary association analysis will examine relationships

between genetic variants and the primary pharmacodynamic endpoint (creatinine-normalized UGE), with

secondary analyses focusing on pharmacokinetic parameters and other pharmacodynamic biomarkers. A

genome-wide significance threshold of p < 5 × 10-8 will be applied to account for multiple testing.

Candidate Gene Analysis

Based on canagliflozin's known metabolism and mechanism of action, targeted analysis will focus on

genes encoding:

UGT enzymes: UGT1A9 and UGT2B4 (primary metabolic pathways)
SGLT transporters: SLC5A2 (SGLT2), SLC5A4 (SGLT1), SLC5A9 (SGLT4)

Renal transporters: SLC2A9 (GLUT9, uric acid transport)

For these candidate genes, a less stringent significance threshold (p < 1 × 10-5) will be applied due to the

prior biological hypotheses. Analysis will include both individual SNPs and gene-based tests aggregating the

effects of multiple variants within each gene.
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Figure 2: Canagliflozin Metabolism Pathways and Pharmacodynamic Targets for Genetic Analysis

Data Analysis & Statistics

Power Calculations

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 13 Tech Support

https://www.smolecule.com/products/s522556?utm_src=pdf-body-img
https://www.smolecule.com/products/s522556?utm_src=pdf-body
https://www.smolecule.com/products/s522556?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Sample size calculations indicate that 100 participants will provide >80% power to detect genetic variants

explaining ≥20% of the variance in the primary pharmacodynamic endpoint (creatinine-normalized UGE) at

genome-wide significance (α = 5 × 10-8), assuming a minor allele frequency of 10%. For candidate gene

analyses, this sample size provides >90% power to detect variants explaining ≥15% of the variance at a

significance threshold of α = 1 × 10-5. These calculations are based on simulations using the Genetic Power

Calculator and account for the expected effect sizes in pharmacogenomic studies of healthy volunteers. [1]

[8]

Analytical Plan

Primary pharmacogenomic analysis will employ linear regression models assessing the relationship

between genotype (additive model) and creatinine-normalized UGE, adjusting for age, sex, genetic ancestry

(principal components), and baseline glucose levels. Pharmacokinetic parameters will be natural log-

transformed before analysis to approximate normal distribution.

Table 3: Statistical Analysis Plan for Primary Endpoints

Endpoint Analysis Method Covariates
Multiple Testing
Correction

UGE (creatinine-
normalized)

Linear regression Age, sex, PC1-3,

baseline glucose

Bonferroni (genome-

wide: 5×10-8)

AUC0-∞ Linear regression (log-

transformed)

Age, sex, PC1-3,

weight

Bonferroni (genome-

wide: 5×10-8)

Cmax Linear regression (log-

transformed)

Age, sex, PC1-3,

weight

Bonferroni (genome-

wide: 5×10-8)

Metabolic ratio Linear regression Age, sex, PC1-3 Candidate gene (1×10-

5)

Secondary analyses will include:

Sex-stratified analysis to identify sex-specific genetic associations
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Pathway analysis using gene set enrichment methods

Analysis of rare variants using burden and sequence kernel association tests

All statistical analyses will be performed using R (version 4.2.0 or higher), with genetic analysis packages

such as PLINK, GENESIS, and SAIGE.

Conclusions

This application note provides a comprehensive protocol for conducting a pharmacogenomic study of

canagliflozin in healthy volunteers. The design leverages acute pharmacodynamic responses to single-dose

administration, eliminating confounding factors present in diabetic populations and enhancing the ability to

detect genetic associations. Key methodological considerations include the use of creatinine-normalized

urinary glucose excretion as a sex-agnostic primary endpoint, validated UPLC-MS/MS methods for

quantifying canagliflozin and its metabolites, and a combined GWAS and candidate gene approach for

genetic analysis.

The expected outcomes of this study include the identification of genetic variants associated with

interindividual variation in canagliflozin response, potentially leading to personalized treatment approaches

for type 2 diabetes patients. Furthermore, the protocol establishes a methodological framework that can be

adapted for pharmacogenomic studies of other SGLT2 inhibitors or drugs with similar pharmacological

profiles. Validation of identified genetic associations in independent cohorts, particularly in diabetic

populations, will be an essential next step toward clinical implementation of canagliflozin

pharmacogenomics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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